molecular formula C10H9FN2S2 B7495664 4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine

4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine

Cat. No. B7495664
M. Wt: 240.3 g/mol
InChI Key: ATWVZKCYPQTXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine has various biochemical and physiological effects. The compound has been found to inhibit the growth of certain cancer cells, reduce inflammation, and decrease the production of certain enzymes that are involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that the mechanism of action of the compound is not fully understood, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine. One area of research involves the development of more potent analogs of the compound that can be used as anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine can be achieved through a multi-step process. The first step involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorophenyl thioether. The second step involves the reaction of 2-fluorophenyl thioether with 2-aminothiazole to form the final product.

Scientific Research Applications

4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine has been studied for its potential applications in scientific research. One area of research involves the compound's potential as an anti-cancer agent. Studies have shown that the compound can inhibit the growth of certain cancer cells. Additionally, the compound has been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

4-[(2-fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S2/c11-8-3-1-2-4-9(8)14-5-7-6-15-10(12)13-7/h1-4,6H,5H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWVZKCYPQTXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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